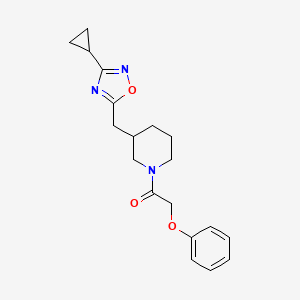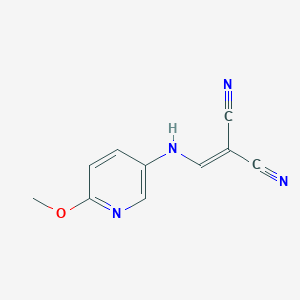![molecular formula C18H15ClN4O2S B2545607 8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034273-56-6](/img/structure/B2545607.png)
8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . The strategy involves routes to three representative 8-chloro-2-(methylthio) pyrido[3,4-d]pyrimidine intermediates .
Molecular Structure Analysis
The molecular structure of this compound is based on the 2-amino-pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket . The retrosynthetic analysis led to a novel, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine-based class of intermediates .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the efficient chemical modification of key building blocks to access a wide range of 2-amino-pyrido[3,4-d]pyrimidines .
科学的研究の応用
Synthesis and Structural Characterization This compound is part of a broader class of chemicals involved in the synthesis of new heterocyclic compounds with potential biological activities. The synthesis involves multistep chemical reactions, starting from basic heteroaromatic nitriles or esters, which undergo metalation, halogenation, and coupling reactions to form complex dipyridopyrimidinones. These compounds are then characterized by various analytical techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis, to confirm their structures and purity (Bentabed-Ababsa et al., 2010), (Narayana et al., 2009).
Antimicrobial Activities The antimicrobial activities of similar compounds have been a significant area of research. These studies reveal that certain dipyridopyrimidinones exhibit bactericidal activity against various strains of bacteria, including Pseudomonas aeruginosa, and fungicidal activity against Fusarium and Candida albicans. This suggests potential applications in treating infections caused by these pathogens. The variation in the chemical structure of these compounds can significantly affect their biological activities, indicating the importance of structural optimization for enhanced efficacy (Bentabed-Ababsa et al., 2010).
Anticancer and Anti-inflammatory Activities Further research into related compounds demonstrates promising anticancer and anti-inflammatory activities. For instance, novel isoxazolyl pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antimicrobial and potent anti-inflammatory activities. This highlights the potential of dipyridopyrimidinones and related compounds in developing new therapeutic agents for cancer and inflammatory diseases (Rani & Kunta, 2021).
作用機序
The compound’s structure involves an 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket . This suggests that the compound might interact with its targets (kinases) by fitting into the ATP pocket and inhibiting the kinase’s function, although this is speculative based on the information available.
特性
IUPAC Name |
13-chloro-5-(2-methylsulfanylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-26-16-12(3-2-7-20-16)17(24)22-8-6-14-13(10-22)18(25)23-9-11(19)4-5-15(23)21-14/h2-5,7,9H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNNVYNZJSIRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


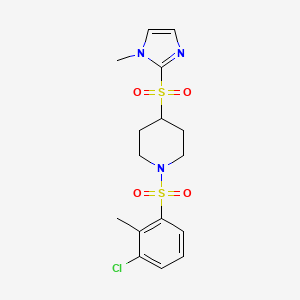

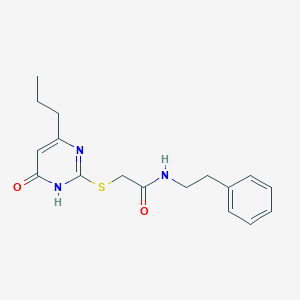

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)
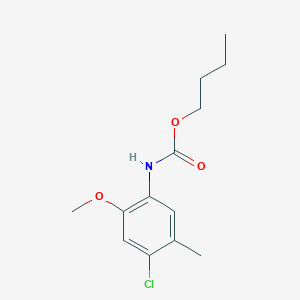
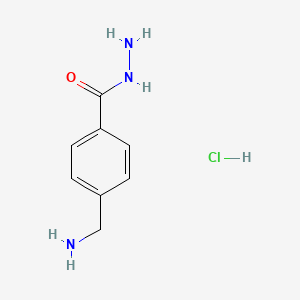
![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)

